1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride

Description

Chemical Identity and Nomenclature

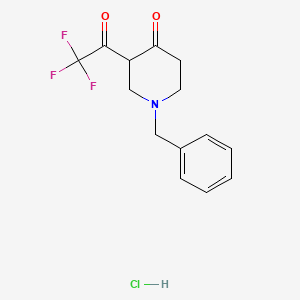

This compound represents a highly functionalized piperidine derivative characterized by its unique combination of structural elements. The compound is officially registered under the Chemical Abstracts Service number 1198285-40-3, establishing its definitive chemical identity within the global chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one; hydrochloride.

The molecular formula C14H14F3NO2·HCl reflects the compound's composition, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, two oxygen atoms, and one hydrochloride unit. The molecular weight of 321.724 daltons positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and synthetic building blocks. Database identifiers include PubChem Compound Identification number 49759222 and MDL number MFCD11840353, facilitating its identification across chemical information systems.

The structural architecture encompasses a six-membered piperidine ring serving as the central scaffold, with substitution patterns that include a benzyl group attached to the nitrogen atom at position 1, a ketone functionality at position 4, and a trifluoroacetyl substituent at position 3. This substitution pattern creates a molecule with significant synthetic versatility and potential for further chemical transformations. The presence of the hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for various synthetic applications and storage conditions.

The trifluoroacetyl moiety represents a particularly significant structural feature, as trifluoromethyl groups are known to impart unique electronic and steric properties to organic molecules. These fluorinated substituents can dramatically alter the compound's reactivity, stability, and biological activity compared to their non-fluorinated analogs. The strategic placement of this electron-withdrawing group at the 3-position of the piperidine ring creates opportunities for selective chemical transformations and potentially enhanced biological activities.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry advancement, particularly the evolution of piperidine derivative synthesis and fluorine incorporation strategies. Piperidine derivatives have occupied a central position in organic chemistry since the early recognition of their prevalence in natural products and their utility as pharmaceutical scaffolds. The systematic study of substituted piperidines gained momentum in the mid-twentieth century as synthetic methodologies became more sophisticated and the biological importance of these structures became increasingly apparent.

The incorporation of fluorine atoms into organic molecules, particularly through trifluoromethyl groups, emerged as a transformative approach in medicinal chemistry during the latter half of the twentieth century. This trend was driven by the recognition that fluorinated compounds often exhibit enhanced metabolic stability, altered lipophilicity, and improved binding affinity to biological targets compared to their non-fluorinated counterparts. The specific combination of piperidine scaffolds with trifluoroacetyl substituents represents a convergence of these two important chemical domains.

Historical synthesis approaches to trifluoroacetyl-substituted piperidines have evolved significantly, with early methods often requiring harsh reaction conditions and providing limited selectivity. The development of more refined synthetic strategies has enabled the preparation of highly functionalized derivatives such as this compound with improved efficiency and selectivity. These advances reflect broader improvements in organofluorine chemistry and heterocyclic synthesis methodologies that have characterized modern synthetic organic chemistry.

The emergence of this particular compound structure also reflects the historical trend toward increasing molecular complexity in pharmaceutical research, where simple drug scaffolds have been progressively elaborated to achieve enhanced selectivity and potency. The combination of benzyl, trifluoroacetyl, and ketone functionalities within a single piperidine framework exemplifies this evolution toward more sophisticated molecular architectures that can serve as versatile synthetic intermediates or as lead compounds for further optimization.

Position Within Piperidine Derivatives Research

This compound occupies a distinctive position within the contemporary landscape of piperidine derivatives research, representing both synthetic achievement and potential for further development. Current research in piperidine chemistry encompasses multiple dimensions, including new synthetic methodologies, structure-activity relationship studies, and applications in pharmaceutical development. This compound exemplifies several key trends that characterize modern piperidine research initiatives.

The incorporation of trifluoromethyl substituents into piperidine frameworks has emerged as a particularly active area of investigation, driven by the recognition that such modifications can dramatically enhance biological activity and metabolic stability. Research has demonstrated that trifluoromethyl-substituted piperidines often exhibit superior pharmacological profiles compared to their non-fluorinated analogs, with improved binding affinity, selectivity, and duration of action. The specific structural features of this compound position it as a representative example of this important compound class.

Contemporary synthetic methodologies for preparing complex piperidine derivatives have advanced significantly, with new approaches enabling the efficient construction of highly substituted frameworks. These developments include improved cyclization strategies, selective functionalization methods, and novel approaches to introducing fluorinated substituents. The synthesis of compounds such as this compound benefits from these methodological advances, enabling more efficient preparation and potentially facilitating structure-activity relationship studies.

The structural complexity of this compound also reflects broader trends in pharmaceutical research toward the development of polyfunctional molecules that can interact with multiple biological targets or exhibit enhanced selectivity profiles. The presence of multiple reactive sites within the molecule, including the ketone functionality, the benzyl group, and the trifluoroacetyl substituent, provides numerous opportunities for further chemical modification and optimization. This versatility positions the compound as a valuable intermediate for medicinal chemistry applications and as a starting point for the development of more specialized derivatives.

Research interest in 3,5-bis(arylidene)-4-piperidones and related structures has demonstrated the potential of trifluoromethyl-substituted piperidine derivatives as anti-inflammatory and anti-tumor agents. These findings suggest that compounds such as this compound may serve as important starting points for the development of therapeutically active molecules. The strategic placement of functional groups within this compound's structure provides a foundation for systematic structure-activity relationship studies that could lead to the identification of optimized therapeutic agents.

Properties

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHAHYKXUFGTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678054 | |

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-40-3 | |

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylamine-Based Cyclization (CN105622444A)

This method involves a four-step process starting from benzylamine:

-

Condensation : Benzylamine reacts with 2-halogenated ethyl acetate (e.g., 2-chloroethyl acetate) in the presence of a quaternary ammonium salt catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a base (triethylamine) to form N-benzyl glycine ethyl ester.

-

Alkylation : The intermediate undergoes alkylation with 4-haloethyl butyrate (e.g., 4-bromobutyrate) in solvents such as chloroform or tetrahydrofuran, yielding a diester intermediate.

-

Cyclization : Treatment with a strong base (e.g., sodium tert-butoxide) induces cyclization to form the piperidin-4-one ring.

-

Hydrolysis and Salt Formation : Acidic hydrolysis with hydrochloric acid followed by recrystallization in acetonitrile or isopropanol produces 1-benzyl-3-piperidone hydrochloride.

Key Data :

One-Pot Addition-Condensation Approach (CN116924967A)

A streamlined one-pot method utilizes benzylamine and acrylic ester as starting materials:

-

Michael Addition : Benzylamine reacts with excess acrylic ester (molar ratio 2.6:1–5:1) in an alcoholic solvent at 50–60°C to form a β-amino ester.

-

Condensation : The intermediate undergoes base-mediated cyclization (using sodium ethoxide or potassium tert-butoxide) at 80–85°C, with simultaneous removal of low-boiling byproducts.

-

Hydrolysis and Neutralization : Acidic hydrolysis followed by pH adjustment yields N-benzyl-4-piperidone.

Key Data :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Byproduct Formation :

-

Solvent Selection :

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinone positions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidinones or benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Trifluoroacetyl (Tfa) vs. Trifluoromethyl (CF₃): The Tfa group introduces stronger electron-withdrawing effects, enhancing reactivity in nucleophilic acyl substitutions (e.g., amide formation). In contrast, CF₃ primarily modulates lipophilicity without direct participation in reactions .

- Positional Isomerism: Compounds with substituents at the 3-position (e.g., 3-Tfa) exhibit distinct steric and electronic profiles compared to 4-position analogs, affecting target binding in Kv1.5 channel modulation .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility (>10 mg/mL in water) compared to neutral analogs like 1-benzyl-3-(trifluoromethyl)piperidin-4-one, which is sparingly soluble (<1 mg/mL) .

- Stability: The Tfa group confers resistance to enzymatic degradation, making the compound suitable for in vivo studies. However, prolonged exposure to moisture may hydrolyze the acetyl group .

Biological Activity

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride (CAS No. 1198285-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of this compound is C₁₄H₁₄F₃NO₂·ClH, with a molecular weight of approximately 321.73 g/mol. The compound features a piperidinone core structure modified with a benzyl group and a trifluoroacetyl moiety, which significantly influences its biological properties.

Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of piperidinones can inhibit acetyl-coenzyme A carboxylases (ACCs), which are crucial in fatty acid metabolism .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits moderate to good inhibitory activity against ACC1 and ACC2. The IC50 values for selected compounds ranged from 172 nM to 940 nM, indicating promising potential as a therapeutic agent . The cytotoxicity against human embryonic lung fibroblast (HELF) cells was also assessed using the MTT assay, revealing low toxicity (>100 μM) for the most active compounds .

Comparative Activity

A comparative analysis of similar piperidinone derivatives has shown varying degrees of biological activity. For example, while some compounds displayed potent inhibition of cancer cell proliferation and invasion (e.g., in MDA-MB-231 breast cancer cells), others showed minimal cytotoxic effects even at high concentrations (100 μM) . This suggests that structural modifications can significantly impact the biological efficacy and safety profile of these compounds.

Structure-Activity Relationships (SAR)

The SAR studies conducted on piperidinone derivatives have revealed critical insights into the relationship between chemical structure and biological activity. For instance:

| Compound | Structure | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Cytotoxicity (HELF) |

|---|---|---|---|---|

| Compound A | Benzyl derivative | 800 | 600 | >100 μM |

| Compound B | Trifluoroacetyl derivative | 500 | 300 | >100 μM |

| 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one | Target compound | <1000 | <940 | >100 μM |

This table illustrates that while the target compound shows competitive inhibition against ACCs, its low cytotoxicity suggests it may be selectively targeting metabolic pathways without adversely affecting normal cells.

Case Studies

A notable case study involved the evaluation of piperidinone derivatives in animal models to assess their therapeutic potential against metabolic disorders. In these studies, compounds were administered to evaluate their effects on lipid profiles and glucose metabolism. Results indicated that certain derivatives significantly reduced triglyceride levels and improved insulin sensitivity compared to controls .

Q & A

Basic: What are the key synthetic routes for preparing 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride?

Methodological Answer:

The synthesis typically involves:

Benzylation of piperidin-4-one : Introducing the benzyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., using NaBHCN) .

Trifluoroacetylation at position 3 : Reacting the intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) or THF, using a base like triethylamine to scavenge HCl .

Salt formation : Converting the free base to the hydrochloride salt using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to enhance crystallinity and stability .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography (silica gel, eluent: DCM/MeOH).

Advanced: How can computational methods optimize reaction conditions for trifluoroacetylation?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For example, ICReDD’s approach combines computational modeling with experimental validation to predict optimal solvents (e.g., THF vs. DCM) and catalyst-free conditions .

- Machine Learning : Train models on existing trifluoroacetylation reaction data (yield, temperature, solvent) to predict optimal parameters (e.g., 0–5°C for TFAA addition minimizes side reactions) .

- Validation : Cross-check computational predictions with small-scale experiments (mg-scale) using in-situ FTIR or NMR to confirm intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H/C NMR : Confirm benzyl (δ 7.2–7.4 ppm for aromatic protons) and trifluoroacetyl (δ 160–170 ppm for carbonyl in C) groups. The piperidine ring protons show splitting patterns between δ 2.5–4.0 ppm .

- FTIR : Detect C=O stretches (~1680 cm for trifluoroacetyl) and N–H stretches (broad ~2500 cm for HCl salt) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] (e.g., m/z 345.1 for CHFNO_2$$^+) and fragmentation patterns .

Advanced: How does steric hindrance from the benzyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates of benzylated vs. non-benzylated analogs in SN reactions (e.g., with methyl iodide). Use stopped-flow NMR to quantify steric effects .

- Molecular Dynamics Simulations : Model spatial occupancy of the benzyl group to predict regioselectivity. For example, bulky substituents at position 1 may direct electrophiles to position 3 .

- X-ray Crystallography : Resolve crystal structures to measure bond angles and torsional strain, correlating with experimental reactivity data .

Basic: What are the solubility and stability profiles of this hydrochloride salt?

Methodological Answer:

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Hydrochloride salts typically show improved aqueous solubility (>10 mg/mL at pH 3) but limited solubility in non-polar solvents .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally exhibit better thermal stability than free bases (degradation <5% under standard conditions) .

Advanced: How to resolve contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

- Assay Optimization :

- Control Experiments : Include reference ligands (e.g., haloperidol for dopamine receptors) to validate assay conditions .

- Orthogonal Assays : Combine radioligand binding (e.g., H-spiperone) with functional assays (cAMP modulation) to confirm target engagement .

- Data Analysis :

- Hill Slope Analysis : Identify non-specific binding (slope ≠1) using GraphPad Prism.

- Molecular Docking : Compare binding poses in receptor active sites (e.g., 5-HT vs. σ receptors) to explain selectivity discrepancies .

Basic: How to purify this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate the hydrochloride salt from unreacted starting materials using ethyl acetate/water (pH 2–3) .

- Recrystallization : Use ethanol/water (8:2) for high-purity crystals (>98% by HPLC) .

- Column Chromatography : For small-scale purification, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What strategies mitigate racemization during synthesis of chiral analogs?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-benzyl groups to enforce stereochemical control during trifluoroacetylation .

- Low-Temperature Reactions : Conduct reactions at −78°C (dry ice/acetone bath) to slow racemization kinetics .

- Chiral HPLC Analysis : Monitor enantiomeric excess (ee) using Daicel Chiralpak columns (e.g., IA or IC) with hexane/isopropanol mobile phases .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize HCl salt with sodium bicarbonate before aqueous waste disposal .

- Toxicity Screening : Refer to PubChem/DSSTox data (e.g., LD >500 mg/kg in rodents) to assess acute hazards .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace benzyl with pyridylmethyl) and compare bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values .

- In Vivo Validation : Prioritize analogs with >10-fold selectivity in primary assays for pharmacokinetic studies (e.g., plasma half-life in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.